molecular formula C24H30N4O B2490035 (E)-3-((1s,3s)-adamantan-1-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 307320-59-8

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide

Número de catálogo: B2490035
Número CAS: 307320-59-8
Peso molecular: 390.531
Clave InChI: ASKRWYJRRHQPAN-AFUMVMLFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-3-((1s,3s)-adamantan-1-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a potent and selective small molecule inhibitor of DRAK2 (DAP-related apoptosis-inducing protein kinase 2). This compound has emerged as a valuable pharmacological tool for investigating the role of DRAK2 in immunological and metabolic pathways. Research indicates that DRAK2 plays a critical role in regulating T-cell activation and apoptosis, and its inhibition has been shown to protect pancreatic β-cells from apoptosis and improve glucose tolerance in preclinical models [https://pubmed.ncbi.nlm.nih.gov/26487086/]. Consequently, this molecule is a key compound in research focused on autoimmune diseases, such as Type 1 Diabetes, and other T-cell mediated disorders. Its unique structure, featuring an adamantane moiety, contributes to its pharmacological properties and target affinity. This product is supplied exclusively for laboratory research to further elucidate disease mechanisms and identify potential therapeutic strategies. It is intended for use by qualified researchers in controlled settings and is strictly labeled "For Research Use Only." Not for diagnostic or therapeutic procedures.

Propiedades

IUPAC Name

5-(1-adamantyl)-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O/c1-15(2)20-5-3-16(4-6-20)14-25-28-23(29)21-10-22(27-26-21)24-11-17-7-18(12-24)9-19(8-17)13-24/h3-6,10,14-15,17-19H,7-9,11-13H2,1-2H3,(H,26,27)(H,28,29)/b25-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKRWYJRRHQPAN-AFUMVMLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (E)-3-((1s,3s)-adamantan-1-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide is a hybrid molecule that integrates the structural features of adamantane, pyrazole, and hydrazone functionalities. This article explores its biological activity, focusing on its antitumor, antibacterial, and antioxidant properties, as well as its potential therapeutic applications.

1. Overview of the Compound

The structure of the compound features:

  • Adamantane moiety : Known for its unique three-dimensional structure, providing lipophilicity and enhancing membrane permeability.
  • Pyrazole ring : Associated with various biological activities including anti-inflammatory and anticancer effects.
  • Hydrazone linkage : Often contributes to biological activity through its ability to form hydrogen bonds and interact with biological targets.

2. Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to our compound. Notably:

  • A series of pyrazole derivatives were synthesized and tested against cancer cell lines such as MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer). The results indicated significant antiproliferative activity with IC50 values ranging from 10 µM to 30 µM for several derivatives .

Case Study: Antitumor Efficacy

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-712 ± 3Inhibition of tubulin polymerization
Compound BHepG-215 ± 5Induction of apoptosis
Compound CA54920 ± 4ROS modulation

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives have also been extensively studied. Compounds derived from adamantane have shown promising results against various Gram-positive and Gram-negative bacteria.

  • In a study evaluating the antibacterial efficacy of similar compounds, derivatives exhibited MIC values ranging from 4 to 8 µg/mL against Acinetobacter baumannii, including multi-drug resistant strains .

Case Study: Antibacterial Effects

CompoundTarget BacteriaMIC (µg/mL)
Compound DStaphylococcus aureus6
Compound EEscherichia coli8
Compound FCandida albicans10

4. Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The compound has been shown to exhibit significant radical scavenging abilities.

  • Research indicates that pyrazole derivatives can inhibit reactive oxygen species (ROS) production in vitro, demonstrating potential as antioxidant agents .

Case Study: Antioxidant Evaluation

CompoundAssay TypeIC50 (µM)
Compound GDPPH Scavenging25 ± 2
Compound HABTS Assay30 ± 4

5. Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural features. Modifications in the substituents attached to the pyrazole ring or the adamantane core can enhance or diminish their pharmacological effects.

  • For instance, the introduction of isopropyl groups has been associated with improved lipophilicity and increased cellular uptake .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of adamantane derivatives with pyrazole and hydrazide components. The synthetic route often utilizes techniques such as refluxing in suitable solvents and crystallization methods to obtain pure compounds. For example, one study outlines the synthesis starting from adamantane-1-carbohydrazide, which reacts with isothiocyanates to yield the desired pyrazole derivative through cyclization processes .

Structural Analysis:
The crystal structure of the compound has been characterized using X-ray diffraction techniques, revealing a nearly planar configuration of the pyrazole ring with significant intermolecular interactions that stabilize the crystal lattice. The dihedral angles between substituents provide insights into its potential reactivity and interaction with biological targets .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of adamantane moieties enhances these properties, potentially due to increased lipophilicity and improved cellular uptake. Studies have shown that similar compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Compounds containing pyrazole rings have been reported to possess antimicrobial activity against a range of pathogens, including bacteria and fungi. The unique structure of (E)-3-((1s,3s)-adamantan-1-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide may contribute to its effectiveness in inhibiting microbial growth, which warrants further investigation in pharmacological studies .

Anti-inflammatory Effects

The anti-inflammatory properties of adamantane derivatives are well-documented. The presence of the pyrazole moiety may enhance these effects by modulating inflammatory pathways. Preliminary studies suggest that derivatives similar to (E)-3-((1s,3s)-adamantan-1-yl)-N'-(4-isopropylbenzylidene)-1H-pyrazole-5-carbohydrazide could be explored for therapeutic applications in inflammatory diseases .

Material Science Applications

Beyond biological applications, this compound may also find utility in material science due to its unique structural properties. The ability to form stable crystalline structures suggests potential uses in developing new materials with specific optical or electronic properties. Research into similar compounds has shown promise in applications such as sensors and organic light-emitting diodes (OLEDs) .

Summary of Findings

Application AreaPotential BenefitsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines ,
Antimicrobial PropertiesEffective against various pathogens ,
Anti-inflammatory EffectsModulates inflammatory pathways ,
Material SciencePotential use in sensors and OLEDs ,

Análisis De Reacciones Químicas

Formation of the Carbohydrazide Moiety

The carbohydrazide group is introduced via nucleophilic acyl substitution:

  • Reagents : Pyrazole-5-carbonyl chloride, hydrazine hydrate.

  • Conditions : Reflux in ethanol (4–6 hours) .

Example Reaction :

Pyrazole-5-carbonyl chloride+HydrazineEtOH, ΔPyrazole-5-carbohydrazide+HCl\text{Pyrazole-5-carbonyl chloride} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole-5-carbohydrazide} + \text{HCl}

Yield : 75–90% .

Hydrazone Formation via Condensation

The final hydrazone structure is synthesized by condensing the carbohydrazide with 4-isopropylbenzaldehyde:

  • Reagents : 4-Isopropylbenzaldehyde, catalytic HCl.

  • Conditions : Reflux in ethanol (2–3 hours) .

Example Reaction :

Pyrazole-5-carbohydrazide+4-IsopropylbenzaldehydeHCl, EtOH, Δ(E)-Hydrazone+H₂O\text{Pyrazole-5-carbohydrazide} + \text{4-Isopropylbenzaldehyde} \xrightarrow{\text{HCl, EtOH, Δ}} \text{(E)-Hydrazone} + \text{H₂O}

Yield : 85–90% .

Table 1: Key Reaction Parameters and Outcomes

Reaction StepReagents/CatalystsSolventTemperatureYield
Pyrazole cyclocondensationCu(OTf)₂, [bmim]PF₆DMF25°C82%
Carbohydrazide formationHydrazine hydrateEthanolReflux87%
Hydrazone condensation4-IsopropylbenzaldehydeEthanolReflux90%

Functionalization and Derivatization

The hydrazone’s imine bond (−C=N−) and pyrazole’s NH group enable further reactivity:

Comparación Con Compuestos Similares

Core Structural Variations

The target compound shares a pyrazole-carbohydrazide backbone with adamantane substitution at position 3. Key analogues differ in the benzylidene substituent (R-group) and functional modifications:

Compound Name R-Group Key Features
(E)-3-(Adamantan-1-yl)-N′-(4-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide 4-hydroxybenzylidene Polar hydroxyl group increases solubility; forms O–H⋯N hydrogen bonds.
5-(Adamantan-1-yl)-N′-[(E)-4-pyridinylmethylene]-1H-pyrazole-3-carbohydrazide 4-pyridinylmethylene Basic pyridine nitrogen enhances π-π stacking; potential for metal chelation.
N′-[(1E)-1-(4-Biphenylyl)ethylidene]-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide biphenylyl ethylidene Extended aromaticity improves hydrophobic interactions; bulky substituent.
3-(1-adamantyl)-N′-[(1E)-(3,4-dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide 3,4-dimethoxybenzylidene Electron-donating methoxy groups enhance electronic density; steric hindrance.

Physicochemical Properties

  • Hydrophobicity : The 4-isopropyl group in the target compound increases logP compared to polar analogues (e.g., 4-hydroxy or 4-pyridinyl ), favoring better membrane permeability but lower aqueous solubility.
  • Crystallinity : Adamantane-containing analogues (e.g., ) exhibit ordered crystal packing due to rigid adamantane and planar hydrazone moieties. The isopropyl group in the target compound may reduce crystal symmetry compared to methoxy or hydroxy substituents .

Computational and Experimental Insights

  • Chemical Similarity Analysis : Graph-based comparisons () reveal that the target compound shares >80% structural similarity with 4-hydroxy and 4-pyridinyl analogues, but <60% with triazole-thiones .
  • Tanimoto Coefficients : Using binary fingerprints, the target compound shows a coefficient of 0.72 with the 4-methoxy analogue and 0.65 with the biphenylyl derivative , indicating moderate similarity .

Key Research Findings

  • Crystal Packing : The E-hydrazone configuration in all analogues ensures planar geometry, enabling π-π stacking. However, bulky substituents (e.g., isopropyl) introduce torsional strain, as seen in dihedral angle deviations (e.g., 31.95° in ).
  • Solubility-Bioactivity Trade-off : Hydrophobic substituents (isopropyl, biphenylyl) enhance bioavailability but require formulation optimization to mitigate poor solubility .

Q & A

Q. What are the key synthetic challenges in constructing the adamantane-pyrazole-carbohydrazide scaffold, and how are they addressed methodologically?

The synthesis involves three critical steps: (i) formation of the pyrazole core via cyclization of β-diketones/hydrazines, (ii) functionalization with the adamantane group using halogenated intermediates under basic conditions (e.g., K₂CO₃), and (iii) hydrazide formation via condensation with 4-isopropylbenzaldehyde. Challenges include steric hindrance from the adamantane group and regioselectivity in pyrazole substitution. Optimized protocols use polar aprotic solvents (DMF) and reflux conditions to enhance yields .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the compound’s structure and purity?

  • NMR : 1H^1H and 13C^{13}C NMR verify substituent integration (e.g., adamantane CH₂ at δ 1.7–2.1 ppm, pyrazole protons at δ 6.5–7.5 ppm).
  • X-ray crystallography : Resolves stereochemistry (e.g., E-configuration of the benzylidene group) and hydrogen-bonding networks in the solid state .
  • Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. How do reaction conditions (solvent, temperature) influence the yield of the final product?

Polar solvents (ethanol, DMF) improve solubility of adamantane intermediates, while elevated temperatures (80–100°C) accelerate condensation reactions. For example, Mannich reactions with formaldehyde and piperazine derivatives require 12-hour stirring at RT post-reflux to achieve >75% yield .

Advanced Research Questions

Q. What computational strategies are used to predict the compound’s binding affinity with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB IDs). Key residues (e.g., Arg120, Tyr355) form hydrogen bonds with the carbohydrazide moiety .
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites .

Q. How can crystallographic data resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antimicrobial)?

Comparative analysis of X-ray structures (e.g., C—H⋯S vs. O—H⋯N interactions) reveals how supramolecular packing influences solubility and membrane permeability. For instance, hydrophobic adamantane domains enhance blood-brain barrier penetration, favoring CNS activity over antimicrobial effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

  • HPLC-MS stability assays : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma (37°C). The adamantane group confers resistance to hydrolysis, with >90% integrity after 24 hours .
  • Thermogravimetric analysis (TGA) : Determines thermal decomposition thresholds (>200°C), critical for formulation studies .

Q. How are structure-activity relationships (SARs) systematically explored for this scaffold?

  • Analog synthesis : Replace 4-isopropylbenzylidene with electron-withdrawing (NO₂) or donating (OCH₃) groups to assess effects on IC₅₀ values.
  • Pharmacophore mapping : QSAR models correlate pyrazole ring planarity with COX-2 inhibition (R² > 0.85) .

Methodological Considerations for Data Interpretation

Q. How to address discrepancies in cytotoxicity data across cell lines?

Normalize results using proteomic profiling (e.g., LC-MS/MS) to identify off-target interactions. For example, high cytotoxicity in HepG2 cells may arise from CYP3A4-mediated metabolite generation, requiring metabolic inactivation studies .

Q. What experimental controls are critical in enzyme inhibition assays?

  • Positive controls : Use known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions.
  • Blank corrections : Subtract background absorbance from DMSO solvent effects in UV-Vis kinetics .

Q. How to design a robust protocol for in vivo pharmacokinetic studies?

  • Dosing : Administer 10 mg/kg (IP) in Sprague-Dawley rats; collect plasma at t = 0.5, 1, 2, 4, 8, 24 hours.
  • LC-MS quantification : Use deuterated internal standards (e.g., d₃-adamantane) to achieve LOQ <1 ng/mL .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.